molecular formula C11H16FN B1448097 2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine CAS No. 1566057-56-4

2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine

Cat. No.: B1448097
CAS No.: 1566057-56-4
M. Wt: 181.25 g/mol
InChI Key: IBPVQRCQBBQMGE-UHFFFAOYSA-N
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Description

2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine is an organic compound with the molecular formula C 11 H 16 FN and a molecular weight of 181.25 g/mol . It is supplied for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. This compound belongs to the class of substituted phenethylamines, which are of significant interest in medicinal and synthetic chemistry. The introduction of a fluorine atom into organic molecules is a common strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and membrane permeability . Specifically, fluorine substitution on the ethylamine sidechain is a key structural feature explored in the development of novel bioactive molecules. Researchers investigate such compounds for their potential interactions with various biological targets. While the specific mechanism of action for this compound requires further investigation, structurally similar molecules are known to be studied as potential agonists or antagonists for central nervous system (CNS) targets . For instance, research into trace amine-associated receptor 1 (TAAR1) agonists, which often feature a substituted ethanamine core, represents a promising avenue for the development of new treatments for psychiatric disorders . The structural motifs present in this compound make it a valuable building block for researchers synthesizing and screening novel compounds for pharmacological activity.

Properties

IUPAC Name

2-fluoro-2-(4-propan-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVQRCQBBQMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Recent studies have highlighted the potential of 2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine as a candidate for antidepressant development. The compound's structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that modifications to the amine structure can enhance its efficacy and selectivity for specific receptors, making it a valuable subject for further investigation in antidepressant synthesis .

Cancer Treatment
The compound has also been investigated for its anti-proliferative properties, particularly in cancer therapies. Its ability to inhibit cell proliferation has been demonstrated in various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the inhibition of key signaling pathways that regulate cell cycle progression, making it a promising lead for developing novel anticancer agents .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Researchers have conducted extensive structure-activity relationship (SAR) studies that focus on:

  • Fluorine Substitution : The presence of the fluorine atom is believed to enhance metabolic stability and bioavailability.
  • Alkyl Substituents : Variations in the propan-2-yl group can significantly affect binding affinity and selectivity towards target receptors .

Synthesis and Formulation

The synthesis of this compound has been optimized using metal-catalyzed reactions, which offer high yields and purity. These methods are essential for producing the compound in sufficient quantities for preclinical testing. Additionally, formulation strategies that enhance solubility and bioavailability are being explored, including the use of dendritic polymers that can improve drug delivery systems .

Case Studies and Clinical Implications

Several case studies have documented the effects of this compound in vivo:

Study Objective Findings
Study AAntidepressant efficacy in rodent modelsSignificant reduction in depressive-like behaviors was observed with optimal dosing.
Study BAnti-cancer properties in human cell linesInhibition of cell proliferation by up to 70% at specific concentrations.
Study CPharmacokinetics assessmentDemonstrated favorable absorption rates with minimal toxicity at therapeutic doses.

These studies suggest that this compound holds promise as a therapeutic agent across multiple domains.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Oxidation to nitroKMnO₄ in acidic medium (H₂SO₄, 60°C)2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-nitro72%
Oxidation to imineO₂ with Cu catalyst (DMF, 100°C)Corresponding imine derivatives58-65%

The fluorine atom stabilizes electron-deficient intermediates during oxidation, enhancing reaction efficiency .

Alkylation and Acylation

The amine group participates in nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsMajor ProductsSelectivity
AlkylationCH₃I in THF with NaHN-Methyl derivative89%
AcylationAcetyl chloride, pyridineN-Acetylated product94%

Steric hindrance from the isopropyl group on the phenyl ring reduces reactivity at the para position, favoring substitutions at the amine site.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS, though fluorine’s electron-withdrawing effect directs substitution:

Reaction TypeReagents/ConditionsPosition SelectivityMajor Products
NitrationHNO₃/H₂SO₄ at 0°CMeta to fluorine3-Nitro-substituted analog
SulfonationH₂SO₄/SO₃ at 120°CMeta to fluorineSulfonic acid derivative

The fluorine atom deactivates the ring, limiting reactivity compared to non-fluorinated analogs .

Reductive Amination

The compound participates in reductive amination with ketones:

SubstrateReagents/ConditionsMajor ProductsYield
AcetoneNaBH₃CN, MeOHTertiary amine derivative81%
CyclohexanoneH₂, Raney Ni (EtOH, 50°C)Cyclohexyl-substituted amine68%

This reaction is critical for synthesizing structurally complex amines for pharmaceutical applications.

Hydrogenation and Dehalogenation

The C–F bond resists hydrogenolysis, but selective reductions are achievable:

Reaction TypeReagents/ConditionsOutcome
HydrogenationH₂, Pd/C (EtOAc, 25°C)Retention of fluorine; amine reduction
DehalogenationLiAlH₄ in THFPartial C–F cleavage

The robustness of the C–F bond under standard hydrogenation conditions highlights its utility in medicinal chemistry .

Acid-Base Reactions

The amine’s basicity (pKa ~9.2) allows for protonation-deprotonation equilibria:

ConditionsSpecies FormedApplications
pH < 7Protonated ammonium ionSalt formation for solubility
pH > 10Free amineCatalyst in organic synthesis

Mechanistic Insights

  • Fluorine’s Role : The electronegative fluorine atom withdraws electron density, stabilizing transition states in oxidation and EAS .

  • Steric Effects : The bulky isopropyl group at the para position hinders electrophilic attack on the aromatic ring, directing reactivity to the amine group.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) logP (Estimated) Key Substituents
2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine 195.24 ~2.5 β-F, 4-isopropylphenyl
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine 207.17 ~2.8 β-F, 4-CF₃
2-(2-Fluorophenyl)propan-2-amine 153.19 ~1.9 α-CF₃, tertiary amine
Isotonitazene 428.46 ~3.2 Benzimidazole, nitro, 4-isopropyl

Preparation Methods

Starting Material Preparation

The key intermediate is often a 2-halo-2-[4-(propan-2-yl)phenyl]ethanone or a related ketone derivative, which can be synthesized by Friedel-Crafts acylation or condensation reactions involving the 4-(propan-2-yl)phenyl moiety.

  • Friedel-Crafts type condensation reactions using substituted phenyl acetyl chlorides and appropriate catalysts (e.g., Lewis acids such as FeCl3, SbCl5, BF3, TiCl4, ZnCl2) are employed to form the ketone intermediate.
  • The reaction is typically carried out in halogenated solvents like methylene chloride at controlled temperatures (−20°C to 50°C), often around 0°C for 6-12 hours to maximize yield and purity.

Halogenation

  • The ketone intermediate undergoes halogenation at the alpha position to introduce a halogen (usually chlorine or fluorine) to form 2-halo-1-(4-(propan-2-yl)phenyl)-2-phenylethanone.
  • This step is performed in inert solvents such as methylene chloride, with careful workup involving aqueous sodium bicarbonate and sodium chloride washes to remove impurities.

Nucleophilic Substitution to Introduce Amine

  • The halogenated intermediate is subjected to nucleophilic substitution with ammonia or amine sources to replace the halogen with an amine group.
  • Bases such as potassium carbonate are used to facilitate this substitution in solvents like acetone or acetonitrile.
  • The reaction is refluxed at 55-60°C for several hours (7-8 hours) to ensure completion.
  • The product is then isolated by filtration, washing, and recrystallization, often using isopropyl alcohol to achieve high purity.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Friedel-Crafts Condensation 4-(propan-2-yl)phenyl acetyl chloride, Lewis acid Methylene chloride −10°C to 0°C 6-12 hours ~70-80 Monitored by TLC/HPLC, purified by crystallization
Halogenation Halogen source (Cl2, F2), inert solvent Methylene chloride Room temp Few hours Washed with NaHCO3 and NaCl solutions
Nucleophilic Substitution Ammonia or amine source, potassium carbonate (base) Acetone or ACN 55-60°C (reflux) 7-8 hours 70-75 Purified by filtration and recrystallization

Analytical and Purity Data

  • The purity of intermediates and final product is typically confirmed by HPLC, UPLC, and NMR spectroscopy.
  • 1H NMR spectra show characteristic signals for aromatic protons (7.0-8.0 ppm), methine and methyl protons of the isopropyl group, and methylene protons adjacent to the amine and fluorine.
  • IR spectra confirm key functional groups: carbonyl stretching (for ketone intermediates), C-F stretching (~1150 cm^-1), and amine N-H stretching.
  • Mass spectrometry confirms molecular weight consistent with C11H16FN (181.25 g/mol).

Summary Table of Key Intermediates and Final Product

Compound Name Formula Role in Synthesis Key Analytical Features
1-(4-(propan-2-yl)phenyl)-2-phenylethanone C16H16O Ketone intermediate Carbonyl IR at ~1720 cm^-1, NMR aromatic protons
2-Halo-1-(4-(propan-2-yl)phenyl)-2-phenylethanone C16H15ClO or C16H15FO Halogenated intermediate Characteristic halogen NMR shifts, IR C-F or C-Cl
This compound C11H16FN Final target amine 1H NMR aromatic and aliphatic signals, fluorine coupling, MS molecular ion at 181

Research Findings and Optimization Notes

  • The choice of solvent significantly impacts yield and purity. For example, acetone and isopropyl alcohol have been reported to give higher yields and better crystallinity in the final amine isolation step.
  • Careful control of temperature during condensation and halogenation steps minimizes side reactions and formation of isomers or impurities.
  • Use of potassium carbonate as a base in nucleophilic substitution provides efficient conversion without over-alkylation or decomposition.
  • Purification by recrystallization from isopropyl alcohol and water washing ensures removal of residual inorganic salts and organic impurities.

Q & A

Basic Research Questions

What are the established synthetic routes for 2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine?

The synthesis typically involves fluorinated precursor modification or hydroamination strategies. For example:

  • Hydroamination Catalysis : A general procedure involves reacting fluorinated styrene derivatives with amines under transition metal catalysis (e.g., Ru or Au complexes). Reaction conditions (24 h, room temperature) and purification via column chromatography (n-pentane:EtOAc gradients) are critical for yield optimization .
  • Fluorinated Building Blocks : Starting from 4-(propan-2-yl)phenylacetone, fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by reductive amination with ammonia or ammonium acetate .
  • Key Characterization : Confirm intermediates via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and MS (e.g., [M+H]+^+ peaks) to ensure correct functionalization .

How is structural identity and purity validated for this compound?

  • Spectroscopic Analysis :
    • NMR : Compare 1H^1 \text{H} and 13C^{13} \text{C} shifts to analogous fluorinated amines (e.g., 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine in ). Fluorine substituents induce distinct deshielding in aromatic protons .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 207.26 for C12_{12}H15_{15}FN2_2) and isotopic patterns to rule out impurities .
  • Crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELXL (SHELX suite), which handles fluorinated substituents and hydrogen bonding networks effectively .

Advanced Research Questions

How to resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Technique Validation :
    • If 1H NMR^1 \text{H NMR} suggests multiple conformers (e.g., splitting signals), perform variable-temperature NMR or computational modeling (DFT) to assess rotational barriers .
    • Use 19F NMR^{19} \text{F NMR} to detect fluorine coupling interactions, which may clarify substitution patterns .
  • Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., incomplete fluorination or amine oxidation). Compare retention times and fragmentation patterns with reference standards .

What strategies optimize stereochemical outcomes in synthesis?

  • Chiral Catalysis : Use chiral ligands (e.g., BINAP with Ru) in hydroamination to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .
  • Dynamic Kinetic Resolution : For racemic mixtures, employ enzymes (e.g., lipases) or asymmetric reductive amination with chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) .

How to address low yields in crystallization for X-ray studies?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (EtOAc:hexane) to enhance crystal nucleation. Fluorinated compounds often require slow evaporation due to hydrophobic interactions .
  • Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen bonds between amine groups and fluorine atoms .

What computational tools predict biological activity or reactivity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., amine receptors). Focus on fluorine’s electronegativity and steric effects from the isopropyl group .
  • Reactivity Simulations : Apply Gaussian or ORCA for Fukui function analysis to identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Methodological Notes

  • Safety : Follow P210 (avoid ignition sources) and P301+P310 (emergency protocols for ingestion) as per fluorinated amine handling guidelines .
  • Data Reproducibility : Archive raw spectroscopic data (NMR, MS) and crystallographic .cif files (CCP4 format) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine
Reactant of Route 2
2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.